methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
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Description
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H14ClNO5 and its molecular weight is 347.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study reported the synthesis of related compounds through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This process led to the efficient production of pyranothiophenes, demonstrating the compound's relevance in organic synthesis (Sahu et al., 2015).
- Research on a closely related compound, methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, revealed insights into its crystal structure, showcasing its potential in structural chemistry and materials science (Shi et al., 2005).
Antimicrobial and Anticancer Potential
- Novel compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally similar to the queried compound, exhibited significant antimicrobial and anticancer activities. This highlights the compound's potential in developing new pharmaceuticals (Hafez et al., 2016).
Applications in Material Science
- Studies on pyranopyrazole derivatives, structurally similar to the queried compound, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This underlines the compound's relevance in industrial applications, particularly in corrosion prevention (Yadav et al., 2016).
- Research on 4H-pyrano[3,2-c]quinoline derivatives, related to the queried compound, has explored their use in photovoltaic applications, suggesting potential in renewable energy technologies (Zeyada et al., 2016).
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-8-7-11-13(17(21)23-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGKNQHYOWHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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